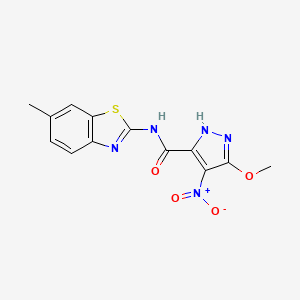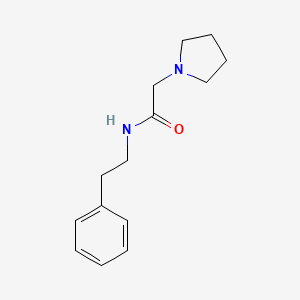
N-(1-phenylethyl)-4-(1-piperidinylmethyl)benzamide
描述
N-(1-phenylethyl)-4-(1-piperidinylmethyl)benzamide, commonly known as PEPA, is a chemical compound that belongs to the benzamide family. PEPA is a selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound is widely used in scientific research to study the mechanisms of action and physiological effects of AMPA receptors.
作用机制
PEPA selectively binds to and activates the AMPA receptor, which leads to the influx of calcium ions into the cell. This influx of calcium ions triggers various intracellular signaling pathways that are involved in the physiological effects of AMPA receptors.
Biochemical and Physiological Effects
PEPA has been shown to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. PEPA has also been shown to improve learning and memory in animal models. Additionally, PEPA has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
PEPA has several advantages for lab experiments. It is highly selective for AMPA receptors, which allows researchers to selectively activate these receptors and study their effects. Additionally, PEPA has a long half-life, which makes it useful for studying long-term effects of AMPA receptor activation. However, PEPA has some limitations. It is relatively expensive and may not be readily available in some research settings. Additionally, it has been shown to have some off-target effects, which may complicate data interpretation.
未来方向
There are many future directions for research on PEPA and AMPA receptors. One area of research is the development of more selective and potent AMPA receptor agonists. Additionally, researchers are interested in studying the effects of AMPA receptor activation on various physiological processes, such as pain perception and addiction. Finally, researchers are interested in developing drugs that target AMPA receptors for the treatment of various neurological and psychiatric disorders.
科学研究应用
PEPA is widely used in scientific research to study the mechanisms of action and physiological effects of AMPA receptors. AMPA receptors are involved in various physiological processes, such as learning and memory, synaptic plasticity, and neuronal development. PEPA allows researchers to selectively activate AMPA receptors and study their effects on these processes.
属性
IUPAC Name |
N-(1-phenylethyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17(19-8-4-2-5-9-19)22-21(24)20-12-10-18(11-13-20)16-23-14-6-3-7-15-23/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKABFTVKLWQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-4-(piperidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)

![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4673641.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4673656.png)
![6-chloro-N,N-dimethyl-3-[({[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4673661.png)

![3-methyl-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4673666.png)
![1-[(3-bromo-4-methylbenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4673674.png)
![N-{2-chloro-4-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4673679.png)